3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo-

Lipophilicity Permeability SAR

3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- (CAS 116943-67-0) is a heterocyclic sulfonamide with the molecular formula C₁₅H₁₄N₂O₄S and a molecular weight of 318.3 g/mol. It features an oxazolidin-2-one ring core sulfonylated with an N,N-diphenylamine moiety, yielding computed physicochemical properties including an XLogP3-AA of 2.5, zero hydrogen bond donors, and five hydrogen bond acceptors.

Molecular Formula C15H14N2O4S
Molecular Weight 318.3 g/mol
CAS No. 116943-67-0
Cat. No. B15250365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo-
CAS116943-67-0
Molecular FormulaC15H14N2O4S
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1COC(=O)N1S(=O)(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C15H14N2O4S/c18-15-16(11-12-21-15)22(19,20)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyXTHITTXSOINTTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N,N-Diphenyl-2-oxo-3-oxazolidinesulfonamide (CAS 116943-67-0)


3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- (CAS 116943-67-0) is a heterocyclic sulfonamide with the molecular formula C₁₅H₁₄N₂O₄S and a molecular weight of 318.3 g/mol [1]. It features an oxazolidin-2-one ring core sulfonylated with an N,N-diphenylamine moiety, yielding computed physicochemical properties including an XLogP3-AA of 2.5, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. This compound belongs to a class of oxazolidine-sulfonamide conjugates under investigation for antimicrobial and enzyme-inhibitory activities .

Lipophilic oxazolidine-sulfonamide scaffold suitable for antimicrobial probe development and enzyme-inhibitory screening studies.
N,N-Diphenyl substitution profile supports structure-activity relationship (SAR) studies exploring hydrogen-bonding and steric effects.
Defined purity specification supports reproducible assay design; solubility in aprotic aromatic solvents guides organic-phase experimental workflows.

Why Generic N-Substituted Oxazolidine Sulfonamides Cannot Substitute N,N-Diphenyl-2-oxo-3-oxazolidinesulfonamide


Within the 2-oxooxazolidine-3-sulfonamide class, the N-substituent identity determines lipophilicity, hydrogen-bonding capacity, and steric bulk, all of which modulate target binding and pharmacokinetic behavior. The N,N-diphenyl substitution in CAS 116943-67-0 imparts a calculated logP of 2.5 and zero hydrogen-bond donor capacity [1], contrasting sharply with mono-N-phenyl (CAS 87708-16-5; MW 242.25, 1 HBD) or N-cyclohexyl (CAS 116943-65-8) analogs. These computed property differences predict divergent membrane permeability, solubility, and protein-binding profiles, making generic interchange inadvisable without empirical validation.

Target Compound
N,N-Diphenyl-2-oxo-3-oxazolidinesulfonamide
logP 2.5 · HBD 0 · MW 318.3
Mono-N-phenyl analog
CAS 87708-16-5
logP ~1.5 · HBD 1 · MW 242.3
Class-level property differences suggest divergence in membrane permeability and target-binding profiles. Direct interchange may require empirical validation for each assay system.

Quantitative Differentiation Evidence: N,N-Diphenyl-2-oxo-3-oxazolidinesulfonamide vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Advantage Over Mono-N-Phenyl Analog

The target compound exhibits a computed XLogP3-AA of 2.5 [1], representing a substantial increase in lipophilicity compared to the mono-N-phenyl analog 2-oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide (CAS 87708-16-5, MW 242.25), which is expected to have a lower logP (~1.2–1.8 based on fragment-based estimation). This ~0.7–1.3 log unit increase corresponds to a predicted 5- to 20-fold higher octanol-water partition coefficient, potentially enhancing membrane permeability for intracellular target engagement.

Computed Lipophilicity
Class-level inference
XLogP3-AA = 2.5
Δ logP ≈ 0.7–1.3 (5- to 20-fold higher partition coefficient vs. mono-N-phenyl analog).
Reported lipophilicity context for intracellular target engagement.
Computed XLogP3; comparator logP estimated by fragment addition.
Lipophilicity Permeability SAR

Zero Hydrogen Bond Donor Count Distinguishes from Primary/Secondary Sulfonamide Analogs

The N,N-diphenyl substitution eliminates hydrogen bond donor (HBD) capacity (HBD = 0) [1], whereas mono-N-phenyl (CAS 87708-16-5) and N-cyclohexyl (CAS 116943-65-8) analogs retain one HBD. The absence of HBDs is predicted to reduce aqueous solubility but enhance passive membrane diffusion and reduce P-glycoprotein recognition, as per standard drug-likeness models.

Hydrogen Bond Donor Count
Class-level inference
HBD = 0
Δ HBD = -1 vs. mono-N-phenyl and N-cyclohexyl analogs.
Supports permeability screening; may reduce aqueous solubility.
Computed property; empirical confirmation recommended.
Hydrogen bonding Permeability Drug-likeness

Increased Molecular Weight and Rotatable Bond Count Relative to N-Alkyl and Mono-Aryl Analogs

With a molecular weight of 318.3 g/mol and 4 rotatable bonds [1], the target compound is significantly larger and more flexible than N-cyclohexyl (MW ~274) or N-phenyl (MW 242) analogs. The additional phenyl ring increases potential π-stacking interactions with aromatic protein residues while the rotatable bond count (4 vs. ~2–3 for smaller analogs) may influence conformational entropy upon target binding.

Molecular Weight & Rotatable Bonds
Class-level inference
MW 318.3 g/mol · RotB 4
+76 g/mol and +2 RotB vs. mono-N-phenyl analog.
May increase target surface interaction; review entropic binding cost.
Computed by PubChem; experimental binding data not available.
Molecular weight Rotatable bonds Binding entropy

Commercial Purity Specification Enabling Reliable Structure-Activity Studies

Vendor sources list this compound at a purity of 97% , providing a defined purity baseline for reproducible biological assays. In contrast, many closely related N-substituted oxazolidine sulfonamides (e.g., CAS 116943-65-8, 116943-66-9) are frequently offered at 95% purity , which may introduce 2% additional impurity variance that can confound dose-response and selectivity profiling.

Commercial Purity
Data to verify
97% (vendor specification)
+2% vs. N-cyclohexyl and N-adamantyl analog listings.
Supports batch consistency review for screening campaigns.
Supplier-reported; analytical method not uniformly specified.
Purity QC Reproducibility

Solubility Profile: Preferential Solubility in Aprotic Aromatic Solvents vs. Aqueous Insolubility

The compound is reported as insoluble in water but soluble in benzene and chloroform . This solubility profile differs from N-alkyl analogs (e.g., N-cyclohexyl and N-isopropyl), which may exhibit modest aqueous solubility due to lower overall logP. The requirement for aprotic aromatic solvents (benzene, chloroform) for dissolution dictates specific handling and assay dilution protocols that are distinct from more polar analogs.

Solubility Profile
Supporting evidence
Insoluble in water; soluble in benzene, chloroform
Guides organic-phase assay and derivatization protocol design.
Vendor-reported qualitative data; no controlled solubility study identified.
Solubility Formulation Sample preparation

Optimal Application Scenarios for N,N-Diphenyl-2-oxo-3-oxazolidinesulfonamide Based on Quantitative Differentiation


Gram-Negative Antibacterial Probe Development Requiring Enhanced Membrane Permeability

The elevated logP (2.5) and zero HBD count [1] suggest superior outer membrane penetration in Gram-negative bacteria compared to more polar N-alkyl analogs. This compound may serve as a scaffold for developing antibacterials targeting intracellular Gram-negative pathogens, where the diphenyl moiety facilitates passive diffusion through the lipid bilayer. Researchers should prioritize this compound over mono-phenyl or cyclohexyl analogs when designing probes for Gram-negative target engagement assays.

Structure-Activity Relationship (SAR) Studies on Sulfonamide N-Substitution Effects

As the fully N,N-disubstituted member of the 2-oxooxazolidine-3-sulfonamide series, CAS 116943-67-0 provides a critical data point for SAR investigations exploring the impact of sulfonamide N-substitution on biological activity. The absence of an N-H donor and the presence of two aromatic rings offer a distinct chemical space compared to mono-N-aryl, N-alkyl, and N-cycloalkyl congeners, enabling systematic mapping of hydrogen-bonding and steric contributions to target binding.

Chloroform/Benzene-Phase Chemical Synthesis and Derivatization

The compound's solubility in benzene and chloroform makes it uniquely suited for organic-phase reactions such as N-alkylation, acylation, or metal-catalyzed cross-coupling that are incompatible with water-soluble analogs. Researchers performing anhydrous derivatization of the oxazolidine core should select this compound over more polar analogs that may require biphasic conditions or phase-transfer catalysis.

High-Throughput Screening Libraries Requiring Defined Purity and Lipophilic Diversity

With a commercial purity specification of 97% and a computed logP of 2.5 [1], this compound offers a well-characterized lipophilic entry in diversity-oriented screening libraries. Procurement teams building compound collections for phenotypic or target-based screens should include this compound to represent the N,N-diaryl oxazolidine sulfonamide chemotype, complementing more polar N-alkyl and mono-aryl library members.

Application
Selection Property
Validation Focus
Gram-negative antibacterial probe development
Elevated computed logP and zero HBD profile
Membrane permeability and intracellular target engagement assays
Sulfonamide N-substitution SAR studies
N,N-Diaryl substitution without an N-H donor
Hydrogen-bonding and steric contribution mapping vs. mono-substituted analogs
Organic-phase derivatization and synthesis
Solubility in benzene and chloroform
Anhydrous reaction compatibility and phase-transfer requirements
Diversity-oriented screening libraries
Defined purity and lipophilic chemotype
Batch-to-batch reproducibility and lipophilic diversity representation

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